molecular formula C21H15ClFN3O2 B12133830 2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B12133830
M. Wt: 395.8 g/mol
InChI Key: AHCIQEANNVLNHM-UHFFFAOYSA-N
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Description

2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorophenyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps. One common method is the condensation of 2-chlorobenzoyl chloride with 7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is unique due to its quinazolinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.8 g/mol

IUPAC Name

2-chloro-N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C21H15ClFN3O2/c22-17-4-2-1-3-15(17)20(28)26-21-24-11-16-18(25-21)9-13(10-19(16)27)12-5-7-14(23)8-6-12/h1-8,11,13H,9-10H2,(H,24,25,26,28)

InChI Key

AHCIQEANNVLNHM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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